molecular formula C16H15ClINO B14494727 {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone CAS No. 65195-27-9

{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone

Cat. No.: B14494727
CAS No.: 65195-27-9
M. Wt: 399.65 g/mol
InChI Key: XFJVHAFBCCDCPX-UHFFFAOYSA-N
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Description

{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone is a complex organic compound with a unique structure that includes chloro, iodoethyl, and methylamino groups attached to a phenylmethanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-nitrobenzophenone with methylamine, followed by reduction to form the corresponding amine. The amine is then reacted with iodoethane under suitable conditions to introduce the iodoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the carbonyl group to an alcohol.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a precursor for the synthesis of pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylamino)benzophenone
  • 2-Methylamino-5-chlorobenzophenone
  • (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

Uniqueness

{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone is unique due to the presence of both chloro and iodoethyl groups, which confer distinct reactivity and properties. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific synthetic and research applications.

Properties

CAS No.

65195-27-9

Molecular Formula

C16H15ClINO

Molecular Weight

399.65 g/mol

IUPAC Name

[5-chloro-2-[2-iodoethyl(methyl)amino]phenyl]-phenylmethanone

InChI

InChI=1S/C16H15ClINO/c1-19(10-9-18)15-8-7-13(17)11-14(15)16(20)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3

InChI Key

XFJVHAFBCCDCPX-UHFFFAOYSA-N

Canonical SMILES

CN(CCI)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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